5-([1,1'-Biphenyl]-4-yl)-2-(3-fluorophenyl)-1,3-oxazole
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Overview
Description
5-([1,1’-Biphenyl]-4-yl)-2-(3-fluorophenyl)-1,3-oxazole is a heterocyclic compound that features both biphenyl and oxazole moieties
Preparation Methods
The synthesis of 5-([1,1’-Biphenyl]-4-yl)-2-(3-fluorophenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-biphenylcarboxylic acid with 3-fluoroaniline in the presence of a dehydrating agent to form the oxazole ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
5-([1,1’-Biphenyl]-4-yl)-2-(3-fluorophenyl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Scientific Research Applications
5-([1,1’-Biphenyl]-4-yl)-2-(3-fluorophenyl)-1,3-oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-([1,1’-Biphenyl]-4-yl)-2-(3-fluorophenyl)-1,3-oxazole involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 5-([1,1’-Biphenyl]-4-yl)-2-(3-fluorophenyl)-1,3-oxazole include other biphenyl- and oxazole-containing molecules. These compounds may share similar structural features but differ in their functional groups, leading to variations in their chemical and biological properties. For example:
5-([1,1’-Biphenyl]-4-yl)-2-phenyl-1,3-oxazole: Lacks the fluorine atom, which may affect its reactivity and biological activity.
5-([1,1’-Biphenyl]-4-yl)-2-(4-fluorophenyl)-1,3-oxazole: Has the fluorine atom in a different position, potentially altering its properties.
Properties
CAS No. |
83959-74-4 |
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Molecular Formula |
C21H14FNO |
Molecular Weight |
315.3 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-5-(4-phenylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C21H14FNO/c22-19-8-4-7-18(13-19)21-23-14-20(24-21)17-11-9-16(10-12-17)15-5-2-1-3-6-15/h1-14H |
InChI Key |
GCMMVCZTHHQNLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=C(O3)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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